7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
Overview
Description
7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a chemical compound with the empirical formula C6H8ClN5 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of related compounds, such as triazolopyrimidines, has been achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis
The molecular structure of 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride can be represented by the SMILES stringCl.Cc1ccnc2nc(N)nn12
. The InChI key for this compound is XYEIYQKTWPWEIK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is a solid substance . It has a molecular weight of 185.61 . The compound does not have a flash point .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Activities : One study synthesized derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine framework to investigate their antimicrobial and antifungal properties. These compounds showed promising in vitro activities, highlighting the potential of the chemical structure for developing new antimicrobial agents (Komykhov et al., 2017).
Antiviral Drug Synthesis : Another study focused on synthesizing an intermediate product used in the production of the antiviral drug Triazid®. The synthesis occurred in supercritical carbon dioxide, showcasing an innovative approach to pharmaceutical manufacturing (Baklykov et al., 2019).
Heterocyclization for Novel Compounds : Research on the nitration of azolo[1,5-a]pyrimidin-7-amines led to the development of a series of compounds with potential for further biological application. This study illustrates the chemical versatility of the core structure and its utility in creating novel heterocyclic compounds (Gazizov et al., 2020).
Influenza Virus Inhibition : A synthesis method for [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated their potential to inhibit influenza virus RNA polymerase, suggesting a promising avenue for antiviral drug development (Massari et al., 2017).
Antitumor and Antimicrobial Activities : Novel enaminones were synthesized and evaluated for their antitumor and antimicrobial activities. These findings underline the therapeutic potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in cancer and infection treatment (Riyadh, 2011).
Safety And Hazards
properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c1-4-2-3-8-6-9-5(7)10-11(4)6;/h2-3H,1H3,(H2,7,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEIYQKTWPWEIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=NC(=NN12)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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